molecular formula C18H17ClF3N5O3 B2594393 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide CAS No. 2058815-26-0

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide

Cat. No.: B2594393
CAS No.: 2058815-26-0
M. Wt: 443.81
InChI Key: LPUQWWWGFOICOX-UHFFFAOYSA-N
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Description

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloropyridine moiety, and a nitrobenzamide group

Preparation Methods

The synthesis of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence. This makes it a promising candidate for the development of antibacterial agents . Additionally, its unique structure allows it to interact with various molecular targets, making it useful in medicinal chemistry for drug development .

Mechanism of Action

The mechanism of action of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as bacterial phosphopantetheinyl transferase. By inhibiting this enzyme, the compound disrupts essential bacterial processes, leading to reduced bacterial growth and viability. The trifluoromethyl and chloropyridine groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

When compared to similar compounds, 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N5O3/c1-23-17(28)13-9-12(2-3-15(13)27(29)30)25-4-6-26(7-5-25)16-14(19)8-11(10-24-16)18(20,21)22/h2-3,8-10H,4-7H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUQWWWGFOICOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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